molecular formula C18H24ClN3O7 B15291118 rac-Arimoclomol Maleic Acid

rac-Arimoclomol Maleic Acid

Cat. No.: B15291118
M. Wt: 429.9 g/mol
InChI Key: OHUSJUJCPWMZKR-BTJKTKAUSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-Arimoclomol Maleic Acid involves the reaction of arimoclomol with maleic acid. The process typically includes the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: rac-Arimoclomol Maleic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized arimoclomol derivatives, while substitution reactions can produce various substituted arimoclomol compounds .

Scientific Research Applications

rac-Arimoclomol Maleic Acid has a wide range of scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry for studying reaction mechanisms and kinetics.

    Biology: Employed in proteomics research to study protein interactions and functions.

    Medicine: Investigated for its potential therapeutic effects in treating neurodegenerative diseases such as ALS and Niemann-Pick type C.

    Industry: Utilized in the development of new drugs and therapeutic agents .

Mechanism of Action

The mechanism of action of rac-Arimoclomol Maleic Acid involves the activation of molecular chaperones, which are proteins that assist in the proper folding and repair of other proteins. This activation helps in the clearance of damaged proteins and aggregates, which are implicated in various neurodegenerative diseases. The compound stimulates the heat shock response, leading to the upregulation of heat shock proteins such as Hsp70 .

Comparison with Similar Compounds

    Arimoclomol: The parent compound of rac-Arimoclomol Maleic Acid, used in similar therapeutic applications.

    BRX-220: Another derivative of arimoclomol with potential therapeutic effects.

    BRX-345: A citrate salt formulation of arimoclomol.

Uniqueness: this compound is unique due to its specific molecular structure and the presence of maleic acid, which enhances its stability and solubility. This makes it particularly useful in proteomics research and therapeutic applications .

Properties

Molecular Formula

C18H24ClN3O7

Molecular Weight

429.9 g/mol

IUPAC Name

(Z)-but-2-enedioic acid;N-(2-hydroxy-3-piperidin-1-ylpropoxy)-1-oxidopyridin-1-ium-3-carboximidoyl chloride

InChI

InChI=1S/C14H20ClN3O3.C4H4O4/c15-14(12-5-4-8-18(20)9-12)16-21-11-13(19)10-17-6-2-1-3-7-17;5-3(6)1-2-4(7)8/h4-5,8-9,13,19H,1-3,6-7,10-11H2;1-2H,(H,5,6)(H,7,8)/b;2-1-

InChI Key

OHUSJUJCPWMZKR-BTJKTKAUSA-N

Isomeric SMILES

C1CCN(CC1)CC(CON=C(C2=C[N+](=CC=C2)[O-])Cl)O.C(=C\C(=O)O)\C(=O)O

Canonical SMILES

C1CCN(CC1)CC(CON=C(C2=C[N+](=CC=C2)[O-])Cl)O.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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